molecular formula C9H15N3O B1384128 2-Amino-5-butyl-6-methylpyrimidin-4-ol CAS No. 4038-64-6

2-Amino-5-butyl-6-methylpyrimidin-4-ol

Cat. No. B1384128
CAS RN: 4038-64-6
M. Wt: 181.23 g/mol
InChI Key: VYCNDBQWMCGZAA-UHFFFAOYSA-N
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Description

“2-Amino-5-butyl-6-methylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular formula of “2-Amino-5-butyl-6-methylpyrimidin-4-ol” is C9H15N3O, indicating that it contains 9 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Medicine

In the medical field, this compound is explored for its potential as a pharmaceutical intermediate . Its structural properties may allow it to interact with various biological pathways, which could be harnessed to develop new medications.

Agriculture

2-Amino-5-butyl-6-methylpyrimidin-4-ol: may have applications in agriculture as a component of certain pesticides or as a growth regulator. Its efficacy in these roles would be due to its chemical interactions with biological systems in plants .

Environmental Science

Environmental scientists might investigate this compound for its ability to break down pollutants or to act as a safer alternative to more harmful chemicals currently used in various environmental applications .

Material Science

In material science, the compound’s properties could be valuable in the synthesis of new materials with specific desired characteristics, such as increased durability or enhanced conductivity .

Biochemistry

Biochemists may study 2-Amino-5-butyl-6-methylpyrimidin-4-ol for its role in metabolic pathways or its interaction with enzymes and proteins. Understanding these interactions can lead to insights into cellular processes and disease mechanisms .

Pharmacology

Pharmacological research might focus on the compound’s potential therapeutic effects, its pharmacokinetics (how it is absorbed, distributed, metabolized, and excreted in the body), and its safety profile as a drug candidate .

Analytical Chemistry

Analytical chemists could utilize 2-Amino-5-butyl-6-methylpyrimidin-4-ol in the development of new assays or analytical techniques, potentially to measure the presence of specific substances or to study chemical reactions .

Organic Synthesis

Finally, in organic synthesis, this compound could serve as a building block for creating complex molecules. Its reactivity and functional groups make it a versatile starting material for synthesizing a wide range of organic compounds .

properties

IUPAC Name

2-amino-5-butyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-3-4-5-7-6(2)11-9(10)12-8(7)13/h3-5H2,1-2H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCNDBQWMCGZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(NC1=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193371
Record name 4-Pyrimidinol, 2-amino-5-butyl-6-methyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4038-64-6
Record name 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004038646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4038-64-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidinol, 2-amino-5-butyl-6-methyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-5-BUTYL-6-METHYL-4(3H)-PYRIMIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0VFB8I9BG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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